GKI-1

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

La kinase Greatwall est une protéine kinase sérine/thréonine qui joue un rôle crucial dans la progression mitotique en régulant l'activité de la phosphatase PP2A/B55 par phosphorylation de ses substrats ENSA et ARPP19 . La surexpression de la kinase Greatwall a été liée à des propriétés oncogéniques dans divers cancers, ce qui en fait une cible potentielle pour la thérapie anticancéreuse .

Méthodes De Préparation

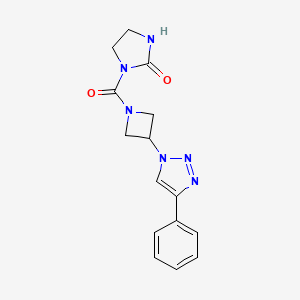

La synthèse du GKI-1 implique le développement d'un construct de domaine kinase minimal de la kinase Greatwall. Le composé est synthétisé par une série de réactions chimiques qui comprennent la formation d'un dérivé tricyclique à base de thiéno-pyrimidinone . La voie de synthèse implique généralement l'utilisation de réactifs et de conditions spécifiques pour obtenir la structure chimique souhaitée.

Analyse Des Réactions Chimiques

GKI-1 subit plusieurs types de réactions chimiques, y compris l'inhibition de l'activité de la kinase. Il inhibe fortement ROCK1 avec une IC50 d'environ 11 µM, mais affecte faiblement la PKA . Le composé présente une efficacité cellulaire en réduisant les niveaux de phosphorylation ENSA/ARPP19, ce qui conduit à une diminution des événements mitotique, à un arrêt mitotique, à la mort cellulaire et à un échec de la cytocinèse . Les réactifs courants utilisés dans ces réactions comprennent des inhibiteurs de kinase spécifiques et des lignées cellulaires telles que les cellules HeLa .

Applications de recherche scientifique

This compound a une large gamme d'applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie. En recherche sur le cancer, this compound est utilisé pour étudier le rôle de la kinase Greatwall dans la progression mitotique et son potentiel en tant que cible pour la thérapie anticancéreuse . Le composé a montré une efficacité dans la réduction des niveaux de phosphorylation d'ENSA/ARPP19, ce qui en fait un outil précieux pour comprendre les mécanismes moléculaires de la mitose . De plus, this compound est utilisé dans la découverte de médicaments pour développer des inhibiteurs plus puissants et plus sélectifs de la kinase Greatwall .

Mécanisme d'action

Le mécanisme d'action du this compound implique l'inhibition de l'activité de la kinase Greatwall. En se liant au site actif de la kinase Greatwall, this compound empêche la phosphorylation de ses substrats ENSA et ARPP19 . Cette inhibition conduit à une diminution de l'activité de la phosphatase PP2A/B55, entraînant un arrêt mitotique, une mort cellulaire et un échec de la cytocinèse . Les cibles moléculaires et les voies impliquées dans ce processus comprennent la famille AGC des protéines kinases sérine/thréonine et la régulation de la progression mitotique .

Applications De Recherche Scientifique

GKI-1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In cancer research, this compound is used to study the role of Greatwall kinase in mitotic progression and its potential as a target for cancer therapy . The compound has shown efficacy in reducing phosphorylation levels of ENSA/ARPP19, making it a valuable tool for understanding the molecular mechanisms of mitosis . Additionally, this compound is used in drug discovery to develop more potent and selective inhibitors of Greatwall kinase .

Mécanisme D'action

The mechanism of action of GKI-1 involves the inhibition of Greatwall kinase activity. By binding to the active site of Greatwall kinase, this compound prevents the phosphorylation of its substrates ENSA and ARPP19 . This inhibition leads to a decrease in the activity of the phosphatase PP2A/B55, resulting in mitotic arrest, cell death, and cytokinesis failure . The molecular targets and pathways involved in this process include the AGC family of serine/threonine protein kinases and the regulation of mitotic progression .

Comparaison Avec Des Composés Similaires

GKI-1 est unique dans sa spécificité pour la kinase Greatwall. Bien que d'autres inhibiteurs de kinase existent, this compound est le premier inhibiteur de première génération spécifiquement conçu pour cibler la kinase Greatwall . Des composés similaires comprennent d'autres inhibiteurs de kinase tels que les inhibiteurs de CDK2 et les inhibiteurs de ROCK1, mais this compound montre une spécificité plus élevée pour la kinase Greatwall . La capacité du composé à réduire les niveaux de phosphorylation ENSA/ARPP19 et son efficacité cellulaire en font un outil précieux pour étudier le rôle de la kinase Greatwall dans le cancer et la progression mitotique .

Propriétés

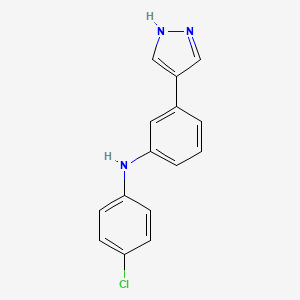

IUPAC Name |

N-(4-chlorophenyl)-3-(1H-pyrazol-4-yl)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClN3/c16-13-4-6-14(7-5-13)19-15-3-1-2-11(8-15)12-9-17-18-10-12/h1-10,19H,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPXJDHFWTOJHQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC2=CC=C(C=C2)Cl)C3=CNN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-amino-1-(aminocarbonothioyl)-2-oxoethyl]nicotinamide](/img/structure/B2417831.png)

![N-(benzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(phenylthio)propanamide hydrochloride](/img/structure/B2417835.png)

![1-[6-(Aminomethyl)pyrimidin-4-yl]piperidin-2-one trihydrochloride](/img/structure/B2417839.png)

![6-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazine-1-carbonyl)pyridazin-3(2H)-one](/img/structure/B2417841.png)

![(E)-3-(3-([1,1'-biphenyl]-4-yl)-1-phenyl-1H-pyrazol-4-yl)-2-cyanoacrylamide](/img/structure/B2417844.png)

![N-(2,3-dimethoxybenzyl)-2-((3-oxo-2-propyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2417845.png)

![1-(1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(6-methylbenzo[d]thiazol-2-yl)urea](/img/structure/B2417852.png)

![2-(3,4-dimethylphenyl)-5-((5-methyl-2-(3,4,5-trimethoxyphenyl)oxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2417853.png)